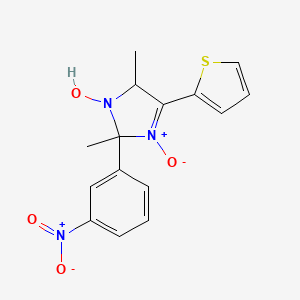![molecular formula C17H17N3S B11611829 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B11611829.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the thiazole and pyridine rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine: shares similarities with other thiazole-containing compounds such as sulfathiazole and ritonavir.
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring with a pyridine ring and an ethylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H17N3S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H17N3S/c1-3-13-4-6-14(7-5-13)15-11-21-17(19-15)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H,18,19,20) |
InChI 键 |
WTKNXHNHYFBJLO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11611756.png)

![1-(butan-2-yl)-4-(4-butoxyphenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11611771.png)
![3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11611776.png)
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11611777.png)
![11-(3-methoxyphenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611780.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11611784.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11611792.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611799.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11611805.png)
![4-butyl-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11611814.png)
